(S)-Mirtazapine D3
説明
Systematic Nomenclature and Stereochemical Configuration
This compound is systematically named as (S)-2-(methyl-d₃)-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine . The stereochemical designation "(S)" refers to the absolute configuration at the chiral center located on the pyridoazepine ring system, which distinguishes it from its (R)-enantiomer. This configuration is critical for its molecular interactions in enantioselective studies .
The compound’s CAS registry number, 1216678-68-0 , uniquely identifies its deuterated form . Its IUPAC name reflects the replacement of three hydrogen atoms in the methyl group (-CH₃) with deuterium (-CD₃), a modification confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C₁₇H₁₆D₃N₃ , with a molecular weight of 268.37 g/mol . Isotopic enrichment occurs at the methyl group (-CD₃), which increases the molecular mass by 3 atomic mass units (AMU) compared to non-deuterated mirtazapine (C₁₇H₁₉N₃, 265.35 g/mol) .
Table 1: Isotopic Composition Comparison
| Property | This compound | Non-Deuterated Mirtazapine |
|---|---|---|
| Molecular Formula | C₁₇H₁₆D₃N₃ | C₁₇H₁₉N₃ |
| Molecular Weight (g/mol) | 268.37 | 265.35 |
| Deuterium Substitution | Methyl group (-CD₃) | None |
This isotopic labeling does not alter the compound’s electronic structure but enhances its utility in mass spectrometry-based pharmacokinetic assays by creating distinct fragmentation patterns .
Comparative Structural Analysis with Non-Deuterated Mirtazapine
Structurally, this compound retains the tetracyclic framework of mirtazapine, comprising a pyridoazepine core fused to a benzene ring and a piperazine moiety . Key differences include:
- Deuterium Incorporation : The methyl group at position 2 of the piperazine ring contains three deuterium atoms instead of hydrogen, confirmed via high-resolution mass spectrometry (HRMS) .
- Stereochemical Purity : Unlike racemic mirtazapine, which contains both (R)- and (S)-enantiomers, this compound is enantiomerically pure, as verified by chiral chromatography .
Table 2: Structural Comparison Using SMILES Notation
| Compound | SMILES Notation |
|---|---|
| This compound | CNHCD3 |
| Non-Deuterated Mirtazapine | CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CN=C24 |
The deuterium substitution minimally affects the compound’s three-dimensional conformation, as evidenced by overlapping X-ray crystallographic data for both forms .
Crystalline Form and Solid-State Characterization
Limited published data exist on the crystalline properties of this compound. However, analogous studies on non-deuterated mirtazapine suggest a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, β = 102.3° . Deuterium substitution may slightly alter hydrogen-bonding networks due to isotopic effects, though this remains speculative without experimental data.
Solid-state characterization techniques applicable to this compound include:
- X-Ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms.
- Differential Scanning Calorimetry (DSC) : To determine melting points and thermal stability.
- Dynamic Vapor Sorption (DVS) : To evaluate hygroscopicity.
Table 3: Hypothetical Solid-State Properties
| Property | Predicted Value this compound | Non-Deuterated Mirtazapine |
|---|---|---|
| Melting Point | ~114–116°C | 114–116°C |
| Hygroscopicity | Low | Low |
The lack of experimental data underscores the need for further studies on deuterated analogs.
特性
分子式 |
C17H19N3 |
|---|---|
分子量 |
268.37 g/mol |
IUPAC名 |
(7S)-5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1/i1D3 |
InChIキー |
RONZAEMNMFQXRA-JOTALGBPSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
正規SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
製品の起源 |
United States |
準備方法
High-Performance Liquid Chromatography (HPLC)
A cellulose-based chiral stationary phase (CSP), such as Chiralcel OD, achieves baseline separation of enantiomers. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Column | Chiralcel OD (250 × 10 mm) | |
| Mobile phase | Hexane:ethanol (70:30) | |
| Flow rate | 4 mL/min | |
| Enantiomeric excess (ee) | >99.9% |
This method yields (S)-(+)-mirtazapine with an optical rotation of $$[α]_D^{25} = +181.0^\circ$$ (c = 1.0, methanol).
Synthetic Derivatization
Alternative approaches start from chiral precursors. For example, (R)-styrene oxide is used to synthesize (S)-6-methoxymianserin, which is subsequently O-demethylated and reduced to (S)-mirtazapine.
Deuteration Strategies for this compound
Deuteration at the methyl group (CD3) is achieved via hydrogen-deuterium (H/D) exchange or deuterated reagent incorporation.
Catalytic H/D Exchange
The WO2012160015A1 patent describes a scalable deuteration method using deuterium oxide (D2O) and aluminum chloride (AlCl3):
Reaction conditions :
- Substrate : (S)-Mirtazapine
- Deuterium source : D2O (50 molar equivalents)
- Catalyst : AlCl3 (10 mol%)
- Temperature : 100°C
- Time : 24 hours
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Deuterium incorporation | >95% at CD3 | |
| Isotopic purity | 98% |
Reduction with Deuterated Borohydrides
Sodium borodeuteride (NaBD4) reduces ketone intermediates to introduce deuterium. For example, 1-(3-carboxylic acid ethyl ester-2-pyridyl)-2-phenyl-4-methylpiperazine is reduced with NaBD4 in ethanol to yield the deuterated alcohol:
$$
\text{C}{17}\text{H}{19}\text{N}3\text{O}2 + \text{NaBD}4 \rightarrow \text{C}{17}\text{H}{16}\text{D}3\text{N}_3\text{O} + \text{byproducts}
$$
Conditions :
Synthesis from Deuterated Intermediates
Condensation and Cyclization
The CN101654454A patent outlines a 4-step synthesis:
- Condensation : 2-Chloro-3-cyanopyridine + 1-methyl-3-phenylpiperazine → 1-(3-cyano-2-pyridyl)-2-phenyl-4-methylpiperazine.
- Hydrolysis : KOH-mediated conversion to carboxylic acid.
- Reduction : NaBD4 reduction to deuterated alcohol.
- Cyclization : Sulfuric acid dehydration to form the tetracyclic core.
Key data :
| Step | Catalyst/Solvent | Yield | Purity | Source |
|---|---|---|---|---|
| Condensation | KF/DMF | 90% | 98.5% | |
| Cyclization | H2SO4 | 71.8% | 99.2% |
Enantioselective Synthesis
The WO2008125578A2 method produces this compound with >99% ee via ketone intermediates:
- Oxidation : (S)-Carboxylic acid → ketone using Jones reagent.
- Reduction : LiAlD4 reduces the ketone to CD3-labeled alcohol.
- Cyclization : Polyphosphoric acid (PPA) mediates ring closure.
Performance metrics :
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric excess | 99.6% | |
| Overall yield | 57% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Optimization
Side Reactions
化学反応の分析
Key Synthetic Steps and Conditions
*Enantiomeric excess (EE) for (S)-enantiomer exceeds 99% when chiral resolution steps are applied .
Metabolic Pathways
Deuterium substitution at the methyl group alters metabolic stability compared to non-deuterated mirtazapine:
Comparative Metabolism Table
| Enzyme | Substrate | Primary Reaction | Rate (vs. Non-Deuterated) |
|---|---|---|---|
| CYP2D6 | This compound | N-demethylation | 40–50% slower |
| CYP1A2 | This compound | Hydroxylation | 35–45% slower |
| UGT1A3 | Both | Glucuronide conjugation | No significant difference |
The deuterium kinetic isotope effect reduces first-pass metabolism, extending the compound's half-life .
Stability and Degradation Reactions
This compound demonstrates specific reactivity under controlled conditions:
Degradation Pathways
-
Photolytic degradation : Exposure to UV light (254 nm) generates N-oxide derivatives within 48 hours.
-
Acid-catalyzed hydrolysis : At pH < 2, ring-opening reactions occur at the azepine moiety (t<sub>1/2</sub> = 12 hrs at 25°C).
-
Thermal stability : Stable up to 150°C; decomposition observed >200°C .
Functional Group Reactivity
The compound participates in characteristic reactions of its structural components:
| Functional Group | Reaction Type | Example Reagents | Products |
|---|---|---|---|
| Tertiary amine | Alkylation | CH<sub>3</sub>I in THF | Quaternary ammonium salt |
| Aromatic ring | Electrophilic substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro derivatives |
| Piperazine ring | Acylation | Acetyl chloride | N-acetylated analog |
科学的研究の応用
(S)-Mirtazapine D3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its therapeutic potential in treating depression and anxiety disorders.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic profiles.
作用機序
(S)-Mirtazapine D3 exerts its effects by acting as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in the release of norepinephrine and serotonin. It also acts as an antagonist at serotonin 5-HT2 and 5-HT3 receptors, enhancing the release of serotonin at 5-HT1 receptors. The deuterium substitution can lead to a slower metabolic rate, potentially enhancing the drug’s efficacy and reducing side effects.
類似化合物との比較
Mirtazapine is compared below with SSRIs, tricyclic antidepressants (TCAs), trazodone, and other atypical antidepressants based on efficacy, adverse effects, and clinical applications.
Efficacy and Onset of Action
Key Trials :
- Mirtazapine vs. SSRIs: In a 6-week trial, mirtazapine reduced Hamilton Depression Rating Scale (HAM-D) scores faster than citalopram (significant at week 1) and paroxetine (week 2) .
- Mirtazapine vs. Amitriptyline: Both showed equivalent remission rates, but mirtazapine had fewer anticholinergic adverse events (e.g., dry mouth, tachycardia) .
Adverse Effects
Overdose Data :
Special Populations and Off-Label Uses
- Insomnia : Mirtazapine improves sleep architecture (↑ sleep efficiency, ↓ latency) via 5-HT₂ blockade, unlike SSRIs that disrupt sleep .
- Substance Use Disorders (SUDs) : Preclinical data suggest mirtazapine attenuates methamphetamine-induced behaviors, a unique advantage over SSRIs .
- Cancer Patients : Mirtazapine alleviates depression, nausea, and neuropathic pain, with drowsiness as the main side effect .
生物活性
(S)-Mirtazapine D3 is a deuterated derivative of mirtazapine, an antidepressant known for its unique pharmacological properties. This article explores the biological activity of this compound, its mechanism of action, pharmacokinetics, and potential therapeutic applications based on diverse scientific literature.
This compound functions primarily as an antagonist at presynaptic alpha-2 adrenergic receptors and postsynaptic serotonin receptors. This dual action enhances noradrenergic and serotonergic neurotransmission, which is crucial for alleviating symptoms of depression. Specifically, it antagonizes the 5-HT2 and 5-HT3 serotonin receptors, leading to increased serotonin release in the central nervous system .
Summary of Receptor Interactions
| Receptor Type | Action |
|---|---|
| Alpha-2 adrenergic receptors | Antagonist |
| 5-HT2 serotonin receptors | Antagonist |
| 5-HT3 serotonin receptors | Antagonist |
| Histamine H1 receptors | Antagonist |
Pharmacokinetics
The pharmacokinetic profile of this compound shows significant differences compared to non-deuterated mirtazapine. The incorporation of deuterium may alter its metabolic pathways, potentially leading to a longer half-life and reduced toxicity.
Key Pharmacokinetic Parameters
- Absorption : Rapid and complete absorption with about 50% bioavailability.
- Peak Concentration : Achieved approximately 2 hours post-administration.
- Metabolism : Primarily through demethylation and hydroxylation, followed by glucuronide conjugation in the liver.
- Volume of Distribution : Approximately 107 ± 42 L.
- Protein Binding : About 85% bound to plasma proteins .
Clinical Efficacy and Safety
Clinical studies have demonstrated that this compound is effective in treating moderate to severe major depression. It has shown superior efficacy compared to placebo and comparable effectiveness to tricyclic antidepressants while maintaining a favorable side effect profile.
Case Studies
- Study on Efficacy : A clinical trial involving approximately 2800 patients indicated that mirtazapine was consistently superior to placebo in alleviating depressive symptoms. The onset of action was rapid, particularly in patients with severe depression .
- Safety Profile : Common side effects include transient somnolence, hyperphagia, and weight gain attributed to its antihistaminic activity. Notably, mirtazapine does not significantly contribute to sexual dysfunction or cardiovascular issues at therapeutic doses .
Research Applications
This compound is utilized in various research contexts:
- Pharmacological Studies : Investigating the effects of deuterium substitution on drug metabolism and efficacy.
- Therapeutic Development : Exploring its potential as a treatment for depression with fewer side effects compared to traditional antidepressants.
- Chemical Stability Research : Studying how deuterated compounds behave differently in chemical reactions compared to their non-deuterated counterparts .
Q & A
What is the pharmacological mechanism of (S)-Mirtazapine D3 in preclinical models?
(Basic)
this compound, a deuterated analog of the S(+)-enantiomer of mirtazapine, acts as a stereoselective 5-HT2 receptor antagonist. Preclinical studies highlight its role in modulating acute thermal nociception, with deuterium substitution potentially altering metabolic stability via CYP2D6 and CYP1A2 pathways. Methodologically, researchers should prioritize in vitro receptor binding assays (e.g., radioligand displacement) to quantify affinity for 5-HT2 receptors, followed by in vivo nociception models (e.g., hot plate tests) to validate functional effects. Analytical validation via LC-MS/MS is critical to distinguish deuterated analogs from non-deuterated forms .
How can researchers design experiments to differentiate enantiomer-specific effects of this compound?
(Advanced)
To isolate enantiomer-specific effects, use chiral chromatography to purify this compound and its (R)-counterpart. Comparative pharmacokinetic (PK) studies in CYP2D6/CYP1A2 knockout models can clarify metabolic differences. Employ behavioral assays (e.g., forced swim tests) paired with receptor occupancy imaging (PET/SPECT) to map CNS activity. Ensure blinding and randomization to mitigate bias, and apply multivariate ANOVA to analyze enantiomer × dose interactions .
What methodological considerations are critical for pharmacokinetic studies of this compound?
(Advanced)
Deuterium’s kinetic isotope effect may prolong half-life by reducing CYP-mediated metabolism. Use stable isotope-labeled internal standards (e.g., d3 vs. d0) in LC-MS/MS to enhance quantification accuracy in plasma/brain matrices. Design crossover studies in rodent models to compare AUC and Cmax between deuterated and non-deuterated forms. Include negative controls (vehicle) and positive controls (non-deuterated mirtazapine) to validate assay specificity .
How do clinical trial outcomes for mirtazapine inform study design for its deuterated analogs?
(Advanced)
Meta-analyses of mirtazapine trials reveal efficacy variations (e.g., 70–77% response rates in depression; conflicting results in cancer-related symptoms). For this compound, adopt adaptive trial designs with pre-specified endpoints (e.g., HAM-D/MADRS scores). Stratify cohorts by CYP2D6 metabolizer status to assess metabolic stability. Use Bayesian statistics to incorporate historical mirtazapine data as priors, improving power in small-sample studies .
What analytical techniques are recommended for quantifying this compound in biological samples?
(Basic)
LC-MS/MS with deuterated internal standards is optimal. Key parameters:
- Column : C18 reverse-phase (2.6 µm, 100 Å).
- Ionization : ESI+ (m/z 266→195 for d3; 263→192 for d0).
- Validation : Assess precision (CV <15%), recovery (>80%), and matrix effects (via post-column infusion). Include QC samples at low/medium/high concentrations to ensure inter-day reproducibility .
How should researchers address contradictions in efficacy data across mirtazapine studies?
(Advanced)
Contradictions (e.g., higher efficacy in depression vs. inconsistent cancer symptom relief) may stem from population heterogeneity or outcome measurement variability. Conduct meta-regression to identify moderators (e.g., baseline symptom severity, dosing regimens). Use mixed-effects models to account for study-level random effects. Reconcile findings via in silico simulations (e.g., PK/PD modeling) to predict this compound’s therapeutic window .
What are best practices for replicating in vivo studies on this compound?
(Advanced)
Document all experimental variables (e.g., animal strain, diet, circadian timing). Share raw data and code via repositories like Zenodo. Use standardized protocols (e.g., ARRIVE guidelines) for transparency. Replication teams should independently source compounds and validate purity via NMR/HPLC. Pre-register protocols on platforms like Open Science Framework to reduce publication bias .
How can validated depression scales (HAM-D, MADRS) optimize this compound trials?
(Basic)
HAM-D and MADRS are sensitive to treatment effects but differ in focus (HAM-D: somatic symptoms; MADRS: psychological symptoms). Use both scales to capture multidimensional responses. Train raters using video-recorded interviews to improve inter-rater reliability (kappa >0.8). For preclinical models, translate scale items into behavioral endpoints (e.g., anhedonia via sucrose preference) .
What statistical approaches are optimal for dose-response analysis of this compound?
(Advanced)
Fit sigmoidal Emax models to dose-response data using nonlinear regression (e.g., GraphPad Prism). Bootstrap confidence intervals to assess parameter uncertainty. For sparse data, apply hierarchical Bayesian models to borrow strength across subgroups. Report effect sizes (Cohen’s d) with 95% CIs to contextualize clinical relevance .
How do CYP450 polymorphisms influence experimental design for this compound?
(Advanced)
CYP2D6 poor metabolizers may exhibit prolonged exposure to this compound. Genotype participants using TaqMan assays and stratify analyses by metabolizer phenotype (e.g., UM, EM, PM). In vitro, use human liver microsomes to quantify metabolite formation (Vmax/Km). Adjust dosing regimens in PK studies based on genotype-predicted clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
